3-Chloropropyl isocyanate

Overview

Description

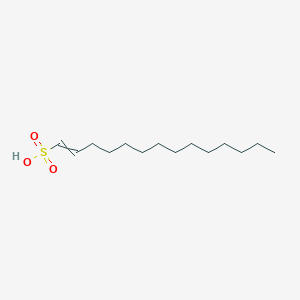

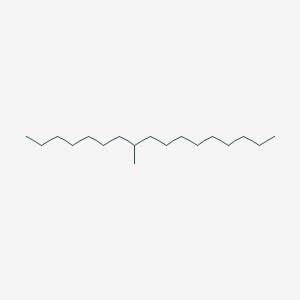

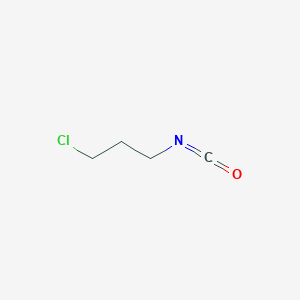

3-Chloropropyl isocyanate is an organic compound with the molecular formula C4H6ClNO. It is a clear, colorless liquid that is sensitive to moisture. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various chemical products and materials .

Mechanism of Action

Target of Action

3-Chloropropyl isocyanate is a versatile organic intermediate that primarily targets various biochemical pathways for the synthesis of more complex molecules

Mode of Action

The compound interacts with its targets through chemical reactions. It is often used in the preparation of other compounds, where it can react with various functional groups to form new bonds . The isocyanate group (-NCO) in this compound is highly reactive, allowing it to form bonds with a wide range of substrates.

Biochemical Pathways

This compound is primarily used in synthetic pathways to produce more complex molecules. For example, it can be used to prepare a solid catalyst for the hydrolysis of ethylene carbonate to ethylene glycol . In this process, this compound first undergoes an esterification reaction with mesoporous silica, and then reacts with 1-methylimidazole to form the final catalyst .

Result of Action

The primary result of this compound’s action is the formation of new chemical compounds. It is used as a building block in the synthesis of a variety of chemical products . The specific molecular and cellular effects would depend on the nature of the compounds being synthesized.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to moisture , which can cause it to react and degrade. Therefore, it must be stored and handled under dry conditions. Additionally, the reactions in which it is used may require specific temperatures, pressures, or solvents to proceed optimally.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloropropyl isocyanate can be synthesized through several methods. One common method involves the reaction of 3-chloropropanol with phosgene in the presence of a base such as pyridine. The reaction proceeds as follows:

ClCH2CH2CH2OH+COCl2→ClCH2CH2CH2NCO+HCl+CO2

The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the isocyanate group .

Industrial Production Methods

In industrial settings, this compound is often produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloropropyl isocyanate undergoes various types of chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, alcohols, or thiols.

Addition reactions: The isocyanate group can react with compounds containing active hydrogen atoms, such as amines and alcohols, to form ureas and urethanes, respectively.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines (e.g., methylamine) and alcohols (e.g., methanol). The reactions are typically carried out at room temperature or slightly elevated temperatures.

Addition reactions: Reagents such as primary amines and alcohols are used.

Major Products Formed

Nucleophilic substitution: Products include substituted isocyanates and corresponding halide salts.

Addition reactions: Products include ureas and urethanes, which are valuable intermediates in the synthesis of pharmaceuticals and polymers.

Scientific Research Applications

3-Chloropropyl isocyanate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.

Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: It is used in the development of new drugs and drug delivery systems.

Industry: It is utilized in the production of coatings, adhesives, and sealants.

Comparison with Similar Compounds

Similar Compounds

- 3-Chlorophenyl isocyanate

- 3-Phenylpropyl isocyanate

- 3-Cyanophenyl isocyanate

- 3-Fluorophenyl isocyanate

Uniqueness

3-Chloropropyl isocyanate is unique due to its specific structure, which includes a chloropropyl group attached to the isocyanate functional group. This structure imparts distinct reactivity and properties compared to other isocyanates. For example, the presence of the chlorine atom enhances its electrophilicity, making it more reactive towards nucleophiles .

Properties

IUPAC Name |

1-chloro-3-isocyanatopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO/c5-2-1-3-6-4-7/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQAVSDINDRNIKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=C=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20156336 | |

| Record name | Propane, 1-chloro-3-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13010-19-0 | |

| Record name | Propane, 1-chloro-3-isocyanato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013010190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1-chloro-3-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloropropyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

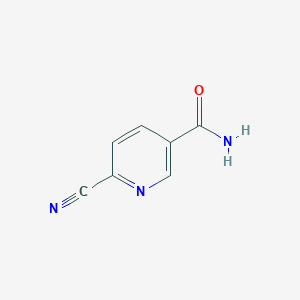

Q1: What are the typical reactions of 3-Chloropropyl Isocyanate with aromatic amines and amides?

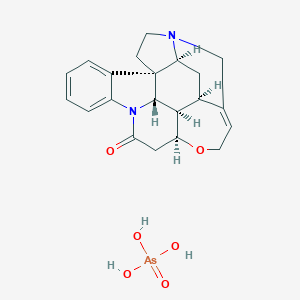

A1: this compound readily reacts with aromatic amines and amides to form urea derivatives. These derivatives can undergo further cyclization reactions under various conditions. For example, reactions with anthranilonitrile [, ] or anthranilamide [] yield urea derivatives that can be cyclized to form quinazolinediones, imidazoquinazolinones, or oxazinoquinazolinones depending on the reaction conditions (e.g., acidic, basic, or thermal).

Q2: How can this compound be used in polymer chemistry?

A2: this compound can act as a monomer in anionic polymerization reactions. This allows for the synthesis of poly(this compound) (P3CPIC) []. The chlorine atom in the side chain provides a reactive site for further modifications, such as grafting onto other polymers like polystyrene [].

Q3: Can this compound be used to synthesize heterocyclic compounds?

A3: Yes, the reactivity of the isocyanate group and the chlorine atom in this compound makes it a versatile building block for heterocyclic synthesis. It has been used to synthesize various heterocycles including imidazo[1,2-c]quinazolin-5(6H)-ones [], pyrimido[1,2-c]quinazolin-6(7H)-ones [], and benzoxazinones [].

Q4: Are there any reported applications of this compound derivatives in medicinal chemistry?

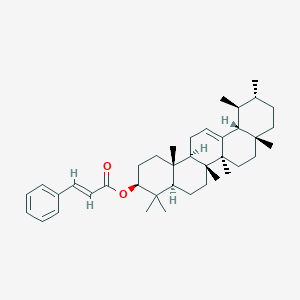

A4: While the provided research focuses on the synthetic aspects, some derivatives of similar compounds have shown potential antiviral activity. For instance, 8-(methyl(phenyl)sulfonyl)-2,6-dihydroimidazo[1,2-c]- pyrimidin-5(3Н)-ones and 9-(methyl(phenyl)sulfonyl)- 2,3,4,7-dihydro-6H-pyrimido[1,6-a]pyrimidin-6-ones, structurally related to compounds synthesized using this compound, have been investigated for antiviral properties []. This suggests that further exploration of this compound derivatives in medicinal chemistry could be promising.

Q5: How can the reactivity of this compound be controlled in organic synthesis?

A5: The research indicates that reaction conditions significantly influence the outcome of reactions involving this compound. Factors like temperature, solvent, catalysts (e.g., triethylamine []), and the choice of base (e.g., ammonia, potassium bicarbonate, sulfuric acid) [] affect the cyclization pathways and the final products obtained. Careful selection of these parameters allows chemists to control the reactivity and direct the synthesis towards desired compounds.

Q6: What analytical techniques are typically used to characterize this compound and its derivatives?

A6: While the provided abstracts don't explicitly detail specific characterization techniques, it's standard practice in synthetic chemistry to employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity of synthesized compounds. Additionally, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) are likely employed, especially when separating and analyzing complex reaction mixtures. [] mentions the use of a 100 µm i.d. open tubular capillary column for low-pressure liquid chromatography, indicating the application of advanced separation techniques in this field.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.